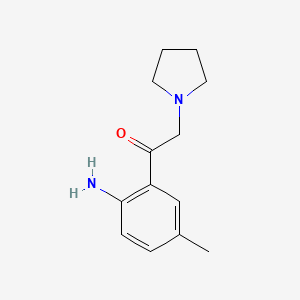
1-(2-Amino-5-methylphenyl)-2-(pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-5-methylphenyl)-2-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Amino-5-methylphenyl)-2-(pyrrolidin-1-yl)ethanone, with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activities, including antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2O |
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | 1-(2-amino-5-methylphenyl)-2-pyrrolidin-1-ylethanone |
| InChI Key | WDLUMPQTLGADRP-UHFFFAOYSA-N |
Antibacterial Activity
Research has highlighted the antibacterial properties of various pyrrolidine derivatives, including this compound. In vitro studies have demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of pyrrolidine derivatives found that compounds similar to this compound showed Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli , indicating strong antibacterial potential .
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity. The MIC values against common fungal strains such as Candida albicans were reported to be between 16.69 to 78.23 µM . This suggests that the compound could be a candidate for further development in antifungal therapeutics.
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. One notable investigation involved the use of this compound in xenograft models for triple-negative breast cancer, where it reduced tumor viability by approximately 55% at a concentration of 10 µM after three days of treatment .
Research Findings on Antitumor Effects
The following table summarizes the findings related to the anticancer effects of related compounds:
| Compound | Cancer Type | Treatment Concentration | Effect on Viability |
|---|---|---|---|
| (±)-25 | Triple-Negative Breast Cancer | 10 µM | -55% viability |
| Pyrrolidine Derivatives | Various Cancer Cell Lines | Varies | Significant reduction |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Variations in the chemical structure can significantly influence its efficacy against various pathogens and cancer cells. For instance, modifications in the pyrrolidine ring or amino substituents can enhance antibacterial potency or improve selectivity towards cancer cells .
属性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC 名称 |
1-(2-amino-5-methylphenyl)-2-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C13H18N2O/c1-10-4-5-12(14)11(8-10)13(16)9-15-6-2-3-7-15/h4-5,8H,2-3,6-7,9,14H2,1H3 |
InChI 键 |
WDLUMPQTLGADRP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)N)C(=O)CN2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















